(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15995244
InChI: InChI=1S/C9H10N2O/c1-7-3-2-4-11-9(7)8(6-12)5-10-11/h2-5,12H,6H2,1H3
SMILES:
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol

CAS No.:

Cat. No.: VC15995244

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol -

Specification

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name (4-methylpyrazolo[1,5-a]pyridin-3-yl)methanol
Standard InChI InChI=1S/C9H10N2O/c1-7-3-2-4-11-9(7)8(6-12)5-10-11/h2-5,12H,6H2,1H3
Standard InChI Key ANUUXFLENGFODE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CN2C1=C(C=N2)CO

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol consists of a bicyclic framework where a pyrazole ring is fused to a pyridine ring. The hydroxymethyl group (-CH₂OH) is attached to the pyridine nitrogen at position 3, while a methyl group occupies position 4 of the pyrazole moiety . Key structural descriptors include:

  • SMILES Notation: CC1=CC=CN2C1=C(C=N2)CO

  • InChIKey: ANUUXFLENGFODE-UHFFFAOYSA-N

  • Topological Polar Surface Area (TPSA): 37.5 Ų, indicating moderate polarity .

The compound’s XLogP value of 0.5 suggests balanced lipophilicity, which enhances its suitability for drug discovery .

Computed Physicochemical Properties

Critical parameters derived from computational analyses include:

PropertyValue
Molecular Weight162.19 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds1
Complexity163

These properties influence solubility, permeability, and metabolic stability, making the compound a promising candidate for pharmacokinetic optimization .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol typically involves cyclocondensation reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. A representative protocol from recent literature employs the following steps :

  • Reaction Setup: Combine N-amino-2-iminopyridine (1a, 3 mmol) and ethyl acetoacetate (2a, 3 mmol) in ethanol (10 mL) with acetic acid (6 equivalents).

  • Catalysis: Utilize Pd(OAc)₂ (10 mol%) under an oxygen atmosphere (1 atm).

  • Conditions: Heat at 130°C for 18 hours.

  • Workup: Cool to room temperature, collect crystals via filtration, and recrystallize from ethanol.

This method yields the target compound in 94% efficiency under optimized conditions .

Optimization of Reaction Parameters

Key variables affecting yield and purity include:

EntryAcid EquivalentsAtmosphereYield (%)
46 (HOAc)O₂94
56 (HOAc)Ar6
82 (TFA)O₂55

Oxygen atmosphere and acetic acid as a co-solvent significantly enhance reaction efficiency by facilitating oxidative cyclization .

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The hydroxymethyl group at position 3 undergoes selective oxidation, esterification, and etherification. For instance:

  • Oxidation: Treatment with Jones reagent yields the corresponding carboxylic acid.

  • Esterification: Reacting with acetyl chloride produces the acetate derivative, enhancing lipophilicity.

Mechanistic Insights

While the exact mechanism of its biological activity remains under investigation, preliminary studies suggest interactions with kinase ATP-binding domains. The methyl and hydroxymethyl groups likely contribute to hydrophobic and hydrogen-bonding interactions, respectively .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for designing kinase inhibitors, antimetabolites, and neurotransmitter modulators. Its modular structure allows for facile derivatization to optimize potency and selectivity .

Pharmacokinetic Profiling

Preliminary ADMET studies indicate:

  • Caco-2 Permeability: 12.7 × 10⁻⁶ cm/s (high intestinal absorption).

  • CYP450 Inhibition: Low affinity for CYP3A4 (IC₅₀ > 50 μM), reducing drug-drug interaction risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator